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Compound of Interest

Compound Name: AZD-1305

Cat. No.: B605743

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of the electrophysiological effects of two
sodium channel modulating compounds, AZD-1305 and ranolazine. The information presented
is collated from preclinical studies to support further research and drug development in the field
of cardiac arrhythmias.

Introduction

AZD-1305 is an investigational antiarrhythmic agent known for its combined ion channel
blocking properties, exhibiting a preferential effect on atrial tissue.[1][2] Ranolazine is an
approved antianginal medication that also displays antiarrhythmic effects, primarily through the
inhibition of the late sodium current (INaL).[3][4] Both compounds have garnered interest for
their potential in managing atrial fibrillation, yet their precise mechanisms and profiles of
sodium channel blockade exhibit notable differences. This guide aims to dissect these
differences through a comparative analysis of their effects on sodium channel kinetics,
supported by experimental data and detailed methodologies.

Mechanism of Action on Sodium Channels

Both AZD-1305 and ranolazine exert their primary effects by interacting with voltage-gated
sodium channels (Nav), particularly the cardiac isoform Nav1.5. However, their mechanisms of
blockade and selectivity differ significantly.
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Ranolazine is characterized by its potent and selective inhibition of the late sodium current
(INaL) over the peak sodium current (INaP).[3][4] The late sodium current, which can be
pathologically enhanced in conditions like ischemia and heart failure, contributes to intracellular
sodium and subsequent calcium overload, leading to arrhythmias. Ranolazine's inhibition of
INaL is use-dependent, meaning its blocking effect is more pronounced at higher heart rates.[5]
It primarily binds to the open and inactivated states of the sodium channel.[6] The atrial
selectivity of ranolazine is attributed to the distinct electrophysiological properties of atrial
myocytes, including a more negative resting membrane potential and a different inactivation
gating profile compared to ventricular myocytes.[4][6][7]

AZD-1305, in contrast, is a multi-ion channel blocker that affects not only sodium channels but
also potassium and calcium channels.[1][8] Its effect on sodium channels is notable for its
atrial-predominant blockade of both peak and late sodium currents.[2][9] A key distinction from
ranolazine is that AZD-1305 exhibits significant tonic block, meaning it can bind to the resting
state of the sodium channel, in addition to use-dependent block.[2] This combined effect
contributes to its potent and atrial-selective antiarrhythmic properties.[9][10]

Quantitative Comparison of Sodium Channel
Blockade

The following tables summarize the half-maximal inhibitory concentrations (IC50) of AZD-1305
and ranolazine on peak and late sodium currents as reported in various preclinical studies. It is
important to note that direct comparisons of IC50 values should be made with caution due to
variations in experimental conditions across different studies.
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SpeciesiCell

Drug Current ) IC50 Reference
Line
Late INa Dog
AZD-1305 ) 4.3 uM [11][12]
(INalate) Cardiomyocytes
Peak INa Dog
] 66 pM [11][12]
(INapeak) Cardiomyocytes
) Late INa HEK293 cells
Ranolazine 1.9 uM (at 5 Hz) [5]
(INalate) (R1623Q mutant)
Peak INa HEK293 cells
154 uM (at5 Hz)  [5]
(INapeak) (WT)
Peak INa Canine Atrial
285 uM [3]
(INapeak) Myocytes
Canine
Peak INa )
Ventricular 286 uM [3]
(INapeak)
Myocytes

Experimental Protocols

The following section details a representative experimental protocol for assessing the effects of

AZD-1305 and ranolazine on sodium channels using whole-cell patch-clamp electrophysiology.

This protocol is a composite of methodologies reported in the cited literature.

Cell Preparation

Cell Culture: Human Embryonic Kidney (HEK293) cells stably expressing the human cardiac

sodium channel a-subunit (hNav1.5) are cultured in Dulbecco's Modified Eagle Medium

(DMEM) supplemented with 10% fetal bovine serum, penicillin (100 U/mL), streptomycin

(100 pg/mL), and a selection antibiotic (e.g., G418, 500 pg/mL). Cells are maintained at
37°C in a humidified atmosphere of 5% CO2.

Cell Dissociation: For electrophysiological recordings, cells are dissociated using a non-

enzymatic cell dissociation solution or brief exposure to trypsin-EDTA. Dissociated cells are
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then plated onto glass coverslips and allowed to adhere for at least 1-2 hours before
recording.

Electrophysiological Recording

e Solutions:

o External Solution (in mM): 140 NaCl, 4 KCI, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose.
The pH is adjusted to 7.4 with NaOH.

o Internal (Pipette) Solution (in mM): 120 CsF, 20 CsCl, 10 NaCl, 10 HEPES, 10 EGTA. The
pH is adjusted to 7.2 with CsOH.

o Patch-Clamp Setup: Whole-cell patch-clamp recordings are performed using an amplifier
(e.g., Axopatch 200B) and a data acquisition system (e.g., pPCLAMP software). Borosilicate
glass pipettes with a resistance of 2-4 MQ when filled with the internal solution are used.

» Voltage Protocols:

o Peak Sodium Current (INaP): From a holding potential of -120 mV, cells are depolarized to
a range of test potentials (e.g., -80 mV to +40 mV in 10 mV increments) for 50 ms.

o Late Sodium Current (INaL): To measure the late component, a longer depolarizing pulse
(e.g., 500 ms) to a potential of -20 mV is applied from a holding potential of -120 mV. The
late current is typically measured as the mean current during the last 100 ms of the pulse.

o Use-Dependency: To assess use-dependent block, a train of depolarizing pulses (e.g., 20
pulses at 2 Hz or 5 Hz) is applied. The peak current of each pulse is measured and
normalized to the peak current of the first pulse.

o State-Dependence (Inactivated State): The voltage dependence of steady-state
inactivation is determined by applying a 500 ms prepulse to various potentials (e.g., -140
mV to -40 mV) followed by a test pulse to -20 mV.

Data Analysis

e Current amplitudes are measured and analyzed using electrophysiology software.

© 2025 BenchChem. All rights reserved. 4 /10 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b605743?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Validation & Comparative

Check Availability & Pricing

e |IC50 values are determined by fitting the concentration-response data to a Hill equation.

» Statistical analysis is performed using appropriate tests (e.g., t-test, ANOVA) to determine
the significance of the observed effects.
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Caption: Ranolazine's primary mechanism of action.
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Caption: AZD-1305's multi-channel blocking effects.

Experimental Workflow
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Caption: Workflow for whole-cell patch-clamp experiments.
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Conclusion

AZD-1305 and ranolazine represent two distinct approaches to sodium channel modulation for
the potential treatment of cardiac arrhythmias, particularly atrial fibrillation. Ranolazine's
targeted inhibition of the late sodium current offers a specific mechanism to counteract the
pathological consequences of sodium and calcium overload. In contrast, AZD-1305's broader
ion channel blocking profile, combined with its potent tonic and use-dependent sodium channel
blockade, provides a multi-faceted antiarrhythmic strategy with pronounced atrial selectivity.

The data and protocols presented in this guide are intended to provide a foundation for
researchers to further explore the nuanced differences between these two compounds. A
deeper understanding of their respective interactions with cardiac sodium channels is crucial
for the development of safer and more effective antiarrhythmic therapies. Further head-to-head
comparative studies under identical experimental conditions are warranted to provide a more
definitive comparison of their potencies and electrophysiological signatures.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

© 2025 BenchChem. All rights reserved. 9/10 Tech Support


https://pubmed.ncbi.nlm.nih.gov/21821780/
https://pubmed.ncbi.nlm.nih.gov/21821780/
https://pubmed.ncbi.nlm.nih.gov/19528812/
https://pubmed.ncbi.nlm.nih.gov/19528812/
https://pubmed.ncbi.nlm.nih.gov/19528812/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3369013/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3369013/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4758862/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4758862/
https://www.researchgate.net/figure/Effect-of-AZD1305-on-the-sodium-currents-I-Na-in-dog-isolated-left-ventricular_fig1_42108834
https://pmc.ncbi.nlm.nih.gov/articles/PMC4215750/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4215750/
https://www.benchchem.com/product/b605743#comparative-analysis-of-azd-1305-and-ranolazine-on-sodium-channels
https://www.benchchem.com/product/b605743#comparative-analysis-of-azd-1305-and-ranolazine-on-sodium-channels
https://www.benchchem.com/product/b605743#comparative-analysis-of-azd-1305-and-ranolazine-on-sodium-channels
https://www.benchchem.com/product/b605743#comparative-analysis-of-azd-1305-and-ranolazine-on-sodium-channels
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b605743?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b605743?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Validation & Comparative

Check Availability & Pricing

BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 10/10 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b605743?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

